molecular formula C14H19ClFNOS B5073388 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE

Cat. No.: B5073388
M. Wt: 303.8 g/mol
InChI Key: FBEPBZMHZOQMES-UHFFFAOYSA-N
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorofluorophenyl group, a sulfanyl group, and a methylbutyl group attached to the acetamide backbone

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClFNOS/c1-10(2)6-7-17-14(18)9-19-8-11-12(15)4-3-5-13(11)16/h3-5,10H,6-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEPBZMHZOQMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSCC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol compound, followed by the introduction of the acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final step involves the acylation of the intermediate product with an appropriate acylating agent to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorofluorophenyl group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom in the chlorofluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-6-fluorophenyl)acetamides: These compounds share a similar core structure but differ in the substituents attached to the acetamide group.

    N-(3-Chloro-4-fluorophenyl)acetamides: These compounds have a similar aromatic ring structure but differ in the position and type of substituents.

Uniqueness

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHYLBUTYL)ACETAMIDE is unique due to the presence of the sulfanyl group and the specific arrangement of substituents. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.

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